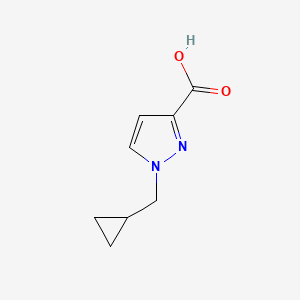![molecular formula C11H16OS B7895809 1-[3-(n-Propylthio)phenyl]ethanol](/img/structure/B7895809.png)
1-[3-(n-Propylthio)phenyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(n-Propylthio)phenyl]ethanol is an organic compound characterized by the presence of a phenyl ring substituted with a propylthio group and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-[3-(n-Propylthio)phenyl]ethanol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction where a propylthiol group is introduced to a phenyl ring followed by the addition of an ethanol group. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the phenyl ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts such as palladium on carbon (Pd/C) can be used to enhance the reaction efficiency and selectivity.
化学反応の分析
Types of Reactions: 1-[3-(n-Propylthio)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form a corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The propylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, or PCC (Pyridinium chlorochromate) in solvents like acetone or dichloromethane.
Reduction: LiAlH₄ in dry ether or THF (tetrahydrofuran).
Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF (dimethylformamide).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
1-[3-(n-Propylthio)phenyl]ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-[3-(n-Propylthio)phenyl]ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The propylthio group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes and interaction with intracellular targets. The ethanol moiety can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
1-[3-(n-Propylthio)phenyl]ethanol can be compared with other similar compounds such as:
1-[3-(n-Butylthio)phenyl]ethanol: Similar structure but with a butylthio group instead of a propylthio group, which may affect its physical and chemical properties.
1-[3-(n-Propylthio)phenyl]methanol: Similar structure but with a methanol group instead of an ethanol group, influencing its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-(3-propylsulfanylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-3-7-13-11-6-4-5-10(8-11)9(2)12/h4-6,8-9,12H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGQWIXXRBPROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC(=C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(iso-Pentylthio)phenyl]ethanol](/img/structure/B7895734.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]-4-iodo-1H-pyrazole](/img/structure/B7895748.png)
![1-[(3-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B7895759.png)

![N-[(1-butyl-1H-indol-5-yl)methyl]cyclopropanamine](/img/structure/B7895768.png)




![1-[3-(iso-Pentylthio)phenyl]ethanol](/img/structure/B7895803.png)



